molecular formula C18H16N2O3 B5591701 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

Cat. No. B5591701
M. Wt: 308.3 g/mol
InChI Key: RVFVCFGMIAQPQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indolyl-oxoacetamide derivatives involves multi-step chemical reactions including condensation, nucleophilic substitution, and cyclization. For example, Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, indicating a similar synthetic strategy could be applied to 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide (Debnath & Ganguly, 2015).

Molecular Structure Analysis

Molecular structure analysis of indolyl-oxoacetamides often involves advanced spectroscopic methods such as IR, 1H NMR, and mass spectrometry to confirm the chemical structure. Gopi and Dhanaraju (2020) utilized these techniques for characterizing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which highlights the importance of these analytical methods in confirming the molecular structure of complex organic compounds (Gopi & Dhanaraju, 2020).

Chemical Reactions and Properties

Indolyl-oxoacetamides participate in various chemical reactions due to the reactive sites present in their molecular structure. These compounds can undergo nucleophilic addition, electrophilic substitution, and redox reactions. Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing their potential for modification and interaction with biological targets (Moldovan et al., 2017).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)10-20-18(22)17(21)14-11-19-15-8-4-3-7-13(14)15/h2-9,11,19H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFVCFGMIAQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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